3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[(6-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDPEZBEXEICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
The foundational step involves synthesizing the 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a crucial intermediate. Two primary routes are documented:
| Method | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Microwave-assisted synthesis | 2-Amino-5-bromopyridine and 2-bromomalonaldehyde | Ethanol/water mixture, microwave irradiation at 110°C for 10-20 min | ~80% | Rapid, green chemistry approach, suitable for large-scale synthesis |
| Conventional reflux | 2-Amino-5-bromopyridine and 2-bromomalonaldehyde | Ethanol/water, reflux at 110°C for 1-2 hours | Similar yields | Longer reaction time, traditional method |
Research Findings:
The microwave method offers a significant reduction in reaction time and improved yields, making it preferable for industrial applications. The reaction mechanism involves condensation of 2-aminopyridine with 2-bromomalonaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Formation of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
The next step involves converting the aldehyde to the corresponding carboxylic acid or ester:
Research Findings:
The esterification of the carboxylic acid to methyl ester is straightforward, typically achieved using Fischer esterification conditions, with high yields (>85%) when catalyzed by sulfuric acid.
Conversion to the Amide Intermediate
The key step involves transforming the carboxylic acid or ester into the corresponding amide:
| Method | Starting Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Thionyl chloride activation | Carboxylic acid | SOCl₂ in inert atmosphere, reflux | Complete conversion to acyl chloride | Facilitates subsequent amide formation |
| Amide formation | Acyl chloride + amine | Stirring in pyridine or DCM at room temperature | High (70-90%) | Ensures selective amide formation |
Research Findings:
Using SOCl₂ to generate acyl chlorides followed by reaction with amino derivatives is a reliable route, providing high purity intermediates suitable for further coupling.
Coupling with 4-Fluorobenzoic Acid Methyl Ester
The final coupling step involves attaching the 4-fluorobenzoic acid methyl ester to the imidazo[1,2-a]pyridine core:
| Method | Starting Materials | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Amide coupling | Acyl chloride or activated ester + methyl 4-fluorobenzoate | DCC or EDCI coupling agents in DMF or DCM | 60-80% | Requires purification to remove coupling reagents |
| Direct amidation | Carboxylic acid + amine | Reflux with coupling agents or in presence of dehydrating agents | Variable | Less efficient if steric hindrance exists |
Research Findings:
The use of carbodiimide-based coupling agents (DCC, EDCI) in anhydrous solvents yields high purity products with minimal side reactions, making them suitable for synthesizing the target compound.
Summary of the Overall Synthetic Route
Based on the data, the most efficient and scalable method involves:
- Microwave-assisted synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
- Oxidation or esterification to obtain the methyl ester.
- Conversion to the acyl chloride using SOCl₂.
- Coupling with 4-fluorobenzoic acid methyl ester using carbodiimide reagents.
- Final purification via chromatography.
Notes and Considerations
- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yields.
- Purity Control: Use of chromatography and spectroscopic methods (NMR, MS) ensures product integrity.
- Environmental Impact: Microwave synthesis and green solvents improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h)[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted imidazo[1,2-a]pyridines or benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against various cancer cell lines. The presence of the bromo and fluorine substituents may enhance its activity by improving lipophilicity and interaction with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of imidazo[1,2-a]pyridine derivatives, including compounds similar to 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester. The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the imidazo structure can lead to potent anticancer agents .
2. Inhibition of Protein Kinases
The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often implicated in cancer progression.
Research Insight:
Recent investigations focused on the design of selective kinase inhibitors have highlighted the importance of structural features like those found in this compound. In particular, the imidazo[1,2-a]pyridine framework has been linked to selective inhibition against specific kinase targets involved in cancer signaling pathways .
3. Antimicrobial Properties
Research has also indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit antimicrobial properties. This compound's ability to inhibit bacterial growth could be attributed to its unique molecular configuration.
Case Study:
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated several imidazo derivatives for their antibacterial efficacy. The findings revealed that certain modifications significantly enhanced activity against resistant strains of bacteria .
Synthesis and Derivative Development
The synthesis of 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester serves as a precursor for developing new derivatives with improved pharmacological profiles.
Synthesis Pathway:
The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. The introduction of bromo and fluoro groups can be achieved through halogenation reactions under controlled conditions.
Mechanism of Action
The mechanism by which 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester exerts its effects depends on its molecular targets and pathways. The bromoimidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The fluorinated benzoic acid ester group enhances the compound's ability to penetrate cell membranes and bind to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s key structural analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Effects: Bromine vs. However, bromine may increase steric hindrance, affecting binding affinity in biological systems. Positional Isomerism: The 6-bromo substituent (target compound) vs. 7-bromo () alters electronic distribution and steric accessibility.
Physical Properties :
- The 6-methyl analog (CAS 2088942-84-9) has a lower molecular weight (327.32 vs. 414.21) and higher hydrophobicity due to the methyl group .
- The 2-yl-bromo analog (CAS 947533-78-0) has a distinct substitution pattern, resulting in a simpler molecular formula (C₁₅H₁₁BrN₂O₂) and lower molecular weight (331.16) .
Synthetic Utility :
- Compounds like the 7-bromo variant (CAS 1378867-55-0) are intermediates in synthesizing benzodiazepine derivatives (), suggesting the target compound may share similar applications.
- The 6-fluoro analog (CAS 2088941-82-4) is commercially available for research, highlighting the demand for fluorinated heterocycles in drug discovery .
This underscores the need for careful handling and toxicity studies .
Biological Activity
The compound 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester (CAS No: 2088945-76-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H9BrFN3O3
- Molecular Weight : 378.16 g/mol
- Purity : ≥95%
- Chemical Structure : The compound features a brominated imidazopyridine moiety linked to a fluorobenzoic acid derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
-
Cholinesterase Inhibition :
- Compounds with similar structures have been studied for their inhibitory effects on cholinesterases, which are critical in neurotransmission. For example, some derivatives have shown significant inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) with varying IC50 values .
- The mechanism often involves binding to the active site of these enzymes, preventing substrate hydrolysis and thereby enhancing cholinergic signaling.
-
Kinase Inhibition :
- Some studies suggest that derivatives of imidazopyridine compounds can act as inhibitors of specific kinases involved in cancer progression. The structure of 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester may allow it to interact with kinase targets effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study 1: Cholinesterase Inhibition
A study evaluated various phenylcinnamide derivatives for their cholinesterase inhibitory activity. One compound exhibited an IC50 value of 0.08 µM against hBChE, indicating strong inhibition . This suggests that modifications to the imidazopyridine scaffold could enhance activity against cholinesterases.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of similar compounds to hAChE and hBChE. These studies revealed that certain structural features, such as halogen substitutions and functional groups, significantly influence binding efficacy .
Study 3: Anticancer Activity
Research on related imidazopyridine derivatives has demonstrated potential anticancer properties through the inhibition of key signaling pathways in cancer cells. These compounds showed promise in preclinical models, leading to further investigations into their therapeutic potential .
Summary Table of Biological Activities
| Activity Type | Compound Type | IC50/Activity Level |
|---|---|---|
| Cholinesterase Inhibition | Phenylcinnamide Derivatives | 0.08 µM (hBChE) |
| Kinase Inhibition | Imidazopyridine Derivatives | Moderate potency |
| Anticancer Activity | Imidazopyridine Compounds | Promising in preclinical models |
Q & A
Basic: What are the standard synthetic routes for preparing 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazo[1,2-a]pyridine Core Formation : React 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions to introduce a carbonyl group. This step requires refluxing in chloroform for 8–12 hours .
Amide Coupling : Condense the carbonyl intermediate with 4-fluoro-3-aminobenzoic acid methyl ester using coupling agents like EDC/HOBt or DCC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .
Characterization : Confirm structure via ¹H/¹³C-NMR (for functional groups), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (molecular ion peak) .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Essential for confirming the imidazo[1,2-a]pyridine scaffold (aromatic protons at δ 7.5–9.0 ppm), methyl ester (δ ~3.8 ppm), and amide linkage (NH resonance ~10 ppm) .
- FT-IR : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities. High-resolution MS (HRMS) is recommended for isotopic pattern confirmation of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can researchers address regioselectivity challenges during imidazo[1,2-a]pyridine ring formation?
Methodological Answer:
Regioselectivity is influenced by:
- Substrate Design : Electron-withdrawing groups (e.g., bromine at position 6) direct electrophilic substitution to the less hindered position. Pre-functionalized starting materials (e.g., 6-bromo-2-aminopyridine) improve control .
- Reaction Conditions : Using POCl₃/DMF at 0–10°C minimizes side reactions. Kinetic vs. thermodynamic control can be manipulated by adjusting reflux time and temperature .
- Catalysis : Zinc dust or ammonium chloride may enhance cyclization efficiency, as seen in analogous imidazo[1,2-a]pyridine syntheses .
Advanced: What strategies resolve contradictory data between NMR and LC-MS analyses?
Methodological Answer:
- Impurity Profiling : LC-MS/MS can identify byproducts (e.g., hydrolyzed ester or dehalogenated derivatives) that may not resolve in NMR. Compare retention times with synthetic standards .
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture to prevent ester hydrolysis, which could mask true NMR signals .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify broadened NH or aromatic proton signals caused by rotameric equilibria .
Advanced: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Coupling Agent Screening : Test alternatives to EDC (e.g., HATU or PyBOP) for improved amide bond formation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield, as demonstrated in analogous benzoxazole syntheses .
- Workup Optimization : Replace column chromatography with pH-dependent liquid-liquid extraction (e.g., acid/base partitioning) to minimize product loss .
Advanced: How to design experiments assessing the compound’s environmental fate?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and monitor degradation via HPLC. Bromine substitution may slow photolysis compared to non-halogenated analogs .
- Biotic Transformation : Use soil microcosms spiked with the compound. Analyze metabolites (e.g., hydrolyzed carboxylic acid) via LC-HRMS and compare with abiotic controls .
- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate toxicity with logP values (predicted via ChemAxon) to assess bioaccumulation risks .
Basic: What are common impurities in the synthesis, and how are they removed?
Methodological Answer:
- Unreacted Starting Materials : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). Remove by washing with dilute HCl (for amine residues) or NaHCO₃ (for acidic byproducts) .
- Diastereomers : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers if stereocenters form during coupling. Confirm absence via polarimetry .
Advanced: How to validate the compound’s stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., ester hydrolysis) .
- Long-Term Stability : Store aliquots at –20°C in amber vials with desiccant. Analyze monthly for 12 months; acceptable degradation is <5% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
